Potassium persulfate

Description

Properties

IUPAC Name |

dipotassium;sulfonatooxy sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2O8S2/c;;1-9(2,3)7-8-10(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHAGKDGDHPEEY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

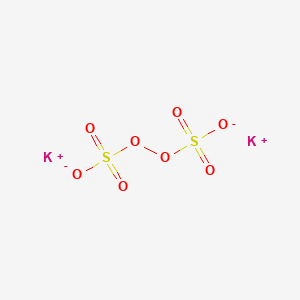

Canonical SMILES |

[O-]S(=O)(=O)OOS(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O8S2, K2S2O8 | |

| Record name | POTASSIUM PERSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | potassium persulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_persulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029690 | |

| Record name | Potassium persulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium persulfate appears as a white crystalline solid. Specific gravity 2.477. Decomposes below 100 °C., Dry Powder; Pellets or Large Crystals, Colorless to white, odorless solid; [Merck Index] Decomposes below 100 deg C; [CAMEO] Hygroscopic; [CHEMINFO] Colorless or white solid; Soluble in water; [MSDSonline], WHITE CRYSTALS., White crystalline solid. | |

| Record name | POTASSIUM PERSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxydisulfuric acid ([(HO)S(O)2]2O2), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium persulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | POTASSIUM PERSULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1016 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

1.75 G IN 100 CC OF WATER @ 0 °C, 5.2 G IN 100 CC OF HOT WATER @ 20 °C, INSOL IN ALCOHOL, Solubility in water, g/100ml at 20 °C: 5.2 | |

| Record name | POTASSIUM PERSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2638 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.477, 2.5 g/cm³ | |

| Record name | POTASSIUM PERSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2638 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.48 | |

| Record name | POTASSIUM PERSULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1016 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

COLORLESS, TRICLINIC CRYSTALS, WHITE CRYSTALS | |

CAS No. |

7727-21-1 | |

| Record name | POTASSIUM PERSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium persulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007727211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxydisulfuric acid ([(HO)S(O)2]2O2), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium persulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium peroxodisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PERSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B86K0MCZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM PERSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2638 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | POTASSIUM PERSULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1016 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium Persulfate for Research Applications

Introduction: Potassium persulfate (K₂S₂O₈), also known as potassium peroxydisulfate (B1198043), is a powerful oxidizing agent widely utilized in various fields of research and industry. It serves as a crucial initiator for the polymerization of commercially significant polymers, such as styrene-butadiene rubber and polytetrafluoroethylene.[1] In organic chemistry, it is employed in oxidation reactions like the Elbs persulfate oxidation of phenols.[1] This technical guide provides a comprehensive overview of the primary synthesis methods and a suite of characterization techniques essential for verifying the purity, structure, and stability of this compound for research and development purposes.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the most common being electrolytic synthesis and chemical synthesis via a double displacement reaction. The choice of method often depends on the desired purity, yield, and available resources. A high-purity product, for instance, can be obtained through a process utilizing potassium hydroxide (B78521) as a raw material, which effectively minimizes impurities.[2]

Electrolytic Synthesis

Electrolytic synthesis is a widely used industrial method for producing this compound.[3] This process involves the electrolysis of a cold, saturated solution of potassium bisulfate (KHSO₄) in sulfuric acid at a high current density.[1][2]

Reaction: 2 KHSO₄ → K₂S₂O₈ + H₂[1][2]

The process works by forcing an electric current through the electrolyte solution, causing oxidation of the bisulfate ions at the anode to form persulfate ions.[3][4]

Chemical Synthesis (Double Displacement)

A common laboratory-scale method for preparing this compound involves a double displacement reaction. This is achieved by adding potassium bisulfate (KHSO₄) to a solution of the more soluble ammonium (B1175870) persulfate ((NH₄)₂S₂O₈).[1][2] Due to the lower solubility of this compound in cold water, it precipitates out of the solution and can be collected.

Reaction: (NH₄)₂S₂O₈ + 2 KHSO₄ → K₂S₂O₈ + 2 NH₄HSO₄

This method can yield a high-purity product, often exceeding 99.5%.[5]

Characterization of this compound

Thorough characterization is critical to ensure the quality and suitability of the synthesized this compound for its intended application. The following section details the standard analytical techniques used.

Purity Analysis by Iodometric Titration

Iodometric titration is a reliable and accurate method for determining the purity of this compound. The principle of this method is the oxidation of iodide ions (I⁻) by persulfate ions (S₂O₈²⁻) to form iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.

Reaction: S₂O₈²⁻ + 2 I⁻ → 2 SO₄²⁻ + I₂ I₂ + 2 S₂O₃²⁻ → 2 I⁻ + S₄O₆²⁻

The endpoint is typically detected by the disappearance of the blue color of a starch-iodine complex.[6] Traces of ferric salts can be used to accelerate the liberation of iodine.[7]

Structural Characterization by Vibrational Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of the S-O and O-O bonds within the peroxydisulfate anion.

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying the symmetric vibrations and the peroxide (O-O) bond. The technique involves inelastic scattering of monochromatic light from a laser source.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. This compound decomposes upon heating, and these techniques can determine the onset and peak temperatures of decomposition, as well as any associated mass loss and enthalpy changes. The decomposition of potassium pyrosulfate, a related compound, has been shown to occur in distinct steps.[8]

Crystallographic Analysis (X-ray Diffraction - XRD)

X-ray Diffraction (XRD) is the primary technique for determining the crystal structure of a solid material. A powder XRD pattern of this compound provides a unique "fingerprint" based on the diffraction angles of X-rays from the crystal lattice. The positions (2θ values) and relative intensities of the diffraction peaks can be used to identify the crystalline phase and determine the lattice parameters. The crystal structure of this compound is known to be triclinic.

Summary of Quantitative Data

The following tables summarize the expected quantitative data from the synthesis and characterization of this compound.

Table 1: Comparison of Synthesis Methods

| Feature | Electrolytic Synthesis | Chemical Synthesis (Double Displacement) |

| Typical Yield | High current efficiency | Yield can be as high as 95-99%[5] |

| Typical Purity | High | 99.5% - 99.8%[5] |

| Advantages | Suitable for large-scale industrial production, high current efficiency achievable.[3][5] | Simpler laboratory setup, high purity achievable.[5] |

| Disadvantages | Requires specialized electrolytic cell and power supply, can have lower current efficiency if not optimized.[5] | Relies on the availability of ammonium persulfate. |

Table 2: Key FTIR and Raman Peaks for this compound

| Technique | Wavenumber (cm⁻¹) | Assignment |

| FTIR | ~1250 - 1300 | Asymmetric SO₃ stretch |

| ~1050 - 1100 | Symmetric SO₃ stretch | |

| ~850 - 900 | O-O stretch | |

| ~600 - 650 | O-S-O bending modes | |

| Raman | ~1070 | Symmetric SO₃ stretch |

| ~890 | O-O stretch | |

| ~450 | Torsional and bending modes |

Table 3: Thermal Analysis Data for this compound

| Parameter | Typical Value | Notes |

| Decomposition Onset (TGA) | ~100 °C | The material begins to lose mass. |

| Peak Decomposition Temp. (DSC) | Varies with heating rate | An endothermic peak is typically observed. |

| Mass Loss (TGA) | Corresponds to the loss of oxygen | The final product is potassium pyrosulfate (K₂S₂O₇). |

Table 4: Principal XRD Peaks for this compound (Cu Kα radiation)

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 18.8 | 4.72 | 100 |

| 21.5 | 4.13 | 80 |

| 29.2 | 3.06 | 75 |

| 31.8 | 2.81 | 90 |

| 33.5 | 2.67 | 60 |

Experimental Protocols

Protocol for Chemical Synthesis

-

Dissolve a stoichiometric amount of ammonium persulfate in a minimal amount of warm deionized water.

-

In a separate beaker, dissolve a corresponding stoichiometric amount of potassium bisulfate in warm deionized water.

-

Slowly add the potassium bisulfate solution to the ammonium persulfate solution while stirring continuously.

-

Cool the resulting mixture in an ice bath to facilitate the precipitation of this compound crystals.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 50°C).

Protocol for Iodometric Titration

-

Accurately weigh approximately 0.2-0.3 g of the synthesized this compound and dissolve it in 50 mL of deionized water in an Erlenmeyer flask.

-

Add 10 mL of a 10% potassium iodide solution and 5 mL of 1 M sulfuric acid to the flask.

-

Stopper the flask and allow the reaction to proceed in the dark for 15-20 minutes.

-

Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate solution until the solution turns a pale yellow color.

-

Add 1-2 mL of starch indicator solution; the solution should turn a deep blue-black.

-

Continue the titration dropwise until the blue color completely disappears, marking the endpoint.

-

Calculate the purity of the this compound based on the volume of sodium thiosulfate solution used.

Protocol for FTIR Analysis

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Collect a background spectrum.

-

Place a small amount of the finely ground this compound powder onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

Protocol for Raman Spectroscopy

-

Place a small amount of the this compound sample onto a microscope slide or into a capillary tube.

-

Position the sample under the objective of the Raman microscope.

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum over the desired spectral range, adjusting the laser power and acquisition time to obtain a good signal-to-noise ratio.

Protocol for TGA/DSC Analysis

-

Calibrate the TGA/DSC instrument according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of the this compound sample into an appropriate crucible (e.g., alumina).

-

Place the crucible in the instrument's furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over the desired temperature range (e.g., 25 °C to 500 °C).

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

Protocol for XRD Analysis

-

Finely grind the this compound sample to a homogenous powder.

-

Mount the powder onto a sample holder, ensuring a flat, level surface.

-

Place the sample holder in the X-ray diffractometer.

-

Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 2θ from 10° to 80°).

-

Perform the XRD scan.

-

Analyze the resulting diffractogram to identify the peak positions and intensities.

Visualized Workflows

Caption: Workflow for the synthesis of this compound.

Caption: Logical flow for the characterization of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Comparison of High-Purity this compound Production Processes - Fujian ZhanHua Chemical Co., Ltd [en.zhhgchem.com]

- 3. calibrechem.com [calibrechem.com]

- 4. chem.winthrop.edu [chem.winthrop.edu]

- 5. JP4182302B2 - Method for producing this compound - Google Patents [patents.google.com]

- 6. active-oxygens.evonik.com [active-oxygens.evonik.com]

- 7. datapdf.com [datapdf.com]

- 8. ris.utwente.nl [ris.utwente.nl]

The Core Mechanism of Free Radical Generation by Potassium Persulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms underlying the generation of free radicals from potassium persulfate (K₂S₂O₈). It delves into the thermal and catalytic decomposition pathways, the influence of various reaction parameters, and detailed experimental protocols for the quantification and characterization of the reactive species formed.

Introduction to this compound as a Radical Source

This compound is a powerful oxidizing agent widely utilized as a source of free radicals in numerous applications, including as an initiator for polymerization reactions and in advanced oxidation processes (AOPs) for environmental remediation. Its efficacy stems from the relatively weak peroxide bond (-O-O-) within the persulfate anion (S₂O₈²⁻), which can be cleaved to produce highly reactive sulfate (B86663) radicals (SO₄•⁻).

The generation of these radicals can be initiated through several activation methods, primarily thermal decomposition and catalytic activation. Understanding the kinetics and mechanisms of these processes is crucial for optimizing their application in various scientific and industrial fields.

Thermal Decomposition of this compound

In aqueous solutions, this compound undergoes thermal decomposition to generate sulfate free radicals. This process involves the homolytic cleavage of the peroxide bond.

The primary reaction is the unimolecular decomposition of the persulfate ion:

S₂O₈²⁻ → 2 SO₄•⁻

The generated sulfate radicals are highly reactive species with a standard reduction potential of +2.6 V. They can subsequently participate in various reactions, including the oxidation of organic and inorganic compounds.

Kinetics of Thermal Decomposition

The thermal decomposition of this compound in aqueous solution follows first-order kinetics. The rate of decomposition is significantly influenced by temperature. The relationship between the rate constant (k) and temperature is described by the Arrhenius equation.

| Temperature (°C) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

| 50 | 1.15 x 10⁻⁶ | 140.0 | [1] |

| 60 | 5.50 x 10⁻⁶ | 140.0 | [1] |

| 70 | 2.35 x 10⁻⁵ | 140.0 | [1] |

| 80 | 9.30 x 10⁻⁵ | 140.0 | [1] |

Note: The activation energy for the thermal decomposition of persulfate is consistently reported to be around 140 kJ/mol.

Influence of pH on Thermal Decomposition

The pH of the aqueous solution plays a critical role in the decomposition of this compound and the subsequent radical chemistry.

-

Acidic Conditions (pH < 7): Under acidic conditions, the decomposition is generally slower. The sulfate radical (SO₄•⁻) is the predominant reactive species.

-

Neutral to Mildly Alkaline Conditions (pH 7-9): In this range, both sulfate and hydroxyl radicals can be present.

-

Strongly Alkaline Conditions (pH > 9): At high pH, the decomposition rate increases. The sulfate radical can react with hydroxide (B78521) ions (OH⁻) or water to produce the hydroxyl radical (•OH), which has a higher standard reduction potential (+2.8 V).[2]

SO₄•⁻ + OH⁻ → SO₄²⁻ + •OH SO₄•⁻ + H₂O → HSO₄⁻ + •OH

The generation of hydroxyl radicals under alkaline conditions can significantly alter the oxidative pathways and reactivity of the system.

Catalytic Decomposition of this compound

The decomposition of this compound can be significantly accelerated at lower temperatures by the presence of catalysts, such as transition metal ions. This catalytic activation is a key aspect of many advanced oxidation processes.

Mechanism of Transition Metal Catalysis

Transition metal ions, particularly those with variable oxidation states like iron (Fe²⁺/Fe³⁺) and silver (Ag⁺/Ag²⁺), can efficiently catalyze the decomposition of persulfate through a series of redox reactions.

Fe²⁺ is a commonly used and effective catalyst for persulfate activation. The mechanism involves the reduction of the persulfate ion by Fe²⁺ to generate a sulfate radical and Fe³⁺. The Fe³⁺ can then be reduced back to Fe²⁺ by another persulfate ion, creating a catalytic cycle.

S₂O₈²⁻ + Fe²⁺ → SO₄•⁻ + SO₄²⁻ + Fe³⁺ S₂O₈²⁻ + Fe³⁺ → 2SO₄²⁻ + Fe²⁺ + O₂

This redox cycling of iron enhances the continuous generation of sulfate radicals.

Silver ions (Ag⁺) also act as potent catalysts for persulfate decomposition. The mechanism is analogous to that of iron, involving the oxidation of Ag⁺ to Ag²⁺.

S₂O₈²⁻ + Ag⁺ → SO₄•⁻ + SO₄²⁻ + Ag²⁺ Ag²⁺ + H₂O → Ag⁺ + •OH + H⁺

In this case, the regeneration of Ag⁺ can also lead to the formation of hydroxyl radicals.

Kinetics of Catalytic Decomposition

The rate of catalytic decomposition is dependent on the concentration of both the persulfate and the metal ion catalyst. The reaction kinetics are generally more complex than thermal decomposition and can be influenced by factors such as pH and the presence of chelating agents.

| Catalyst | Persulfate Concentration (mM) | Catalyst Concentration (mM) | Rate Constant (k) (min⁻¹) | Temperature (°C) | Reference |

| Fe(II) | 1.0 | 0.2 | 0.069 | 25 | [3] |

| Ag(I) | 20 | 0.1 | 0.045 | 25 | [4] |

Note: The rate constants for catalytic decomposition are significantly higher than for thermal decomposition at the same temperature, highlighting the efficiency of the catalysts.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the free radical generation from this compound.

Spectrophotometric Determination of this compound Concentration

This method is based on the oxidation of iodide (I⁻) to iodine (I₂) by persulfate. The resulting triiodide ion (I₃⁻), formed in the presence of excess iodide, has a strong absorbance in the UV-Vis region, which can be used for quantification.

Materials:

-

This compound (K₂S₂O₈) solution of unknown concentration.

-

Potassium iodide (KI) solution (e.g., 1 M).

-

Sodium bicarbonate (NaHCO₃) solution (e.g., 0.1 M, to maintain a stable pH).

-

UV-Vis Spectrophotometer.

-

Quartz cuvettes.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of this compound solutions of known concentrations (e.g., 0.1 mM to 1 mM) in deionized water.

-

Reaction Mixture: In a volumetric flask, mix a known volume of the standard or unknown persulfate solution with an excess of potassium iodide and sodium bicarbonate solution. A typical ratio would be 1 mL of persulfate solution to 5 mL of KI solution and 1 mL of NaHCO₃ solution, diluted to a final volume of 10 mL with deionized water.

-

Incubation: Allow the reaction to proceed for a fixed period (e.g., 15-20 minutes) at a constant temperature to ensure complete reaction.

-

Spectrophotometric Measurement: Measure the absorbance of the resulting yellow-brown triiodide solution at its maximum absorbance wavelength (λmax), which is typically around 352 nm.[5]

-

Calibration Curve: Plot the absorbance values of the standard solutions against their corresponding concentrations to generate a calibration curve.

-

Determination of Unknown Concentration: Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

EPR spectroscopy, in conjunction with spin trapping, is a powerful technique for the detection and identification of short-lived free radicals like sulfate and hydroxyl radicals. 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a commonly used spin trap that forms relatively stable radical adducts with distinct EPR spectra.[6]

Materials:

-

This compound solution.

-

5,5-dimethyl-1-pyrroline N-oxide (DMPO) solution (e.g., 100 mM in deionized water, freshly prepared).

-

EPR spectrometer.

-

Capillary tubes for EPR measurements.

Procedure:

-

Sample Preparation: In a small vial, mix the this compound solution with the DMPO solution. The final concentration of DMPO should be in large excess to efficiently trap the radicals.

-

Initiation of Radical Generation: Initiate the decomposition of persulfate using the desired method (e.g., by placing the vial in a pre-heated water bath for thermal activation or by adding a catalyst).

-

Sample Loading: Immediately after initiating the reaction, draw the solution into a capillary tube.

-

EPR Measurement: Place the capillary tube in the EPR spectrometer's cavity and record the spectrum.

-

Spectral Analysis:

-

DMPO-SO₄• Adduct: The adduct formed between DMPO and the sulfate radical will exhibit a characteristic multi-line EPR spectrum.

-

DMPO-OH• Adduct: The adduct with the hydroxyl radical will show a characteristic 1:2:2:1 quartet signal.

-

-

Instrument Settings (Typical):

-

Microwave Frequency: ~9.5 GHz (X-band)

-

Microwave Power: 20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 1 G

-

Sweep Width: 100 G

-

Sweep Time: 60 s

-

Number of Scans: 1-5

-

Caution: DMPO solutions are unstable and should be prepared fresh before each experiment.

Visualizations of Mechanisms and Workflows

Signaling Pathways

Caption: Free radical generation pathways from this compound.

Experimental Workflow for Spectrophotometric Analysis

Caption: Workflow for spectrophotometric analysis of K₂S₂O₈.

Experimental Workflow for EPR Analysis

Caption: Workflow for EPR detection of free radicals.

Conclusion

The generation of free radicals from this compound is a fundamentally important process with wide-ranging applications. The primary mechanism involves the cleavage of the peroxide bond in the persulfate anion to form sulfate radicals, a process that can be initiated by heat or catalysis. The subsequent chemistry is heavily influenced by reaction conditions, particularly pH, which can lead to the formation of highly reactive hydroxyl radicals. A thorough understanding of the kinetics and mechanisms, coupled with robust experimental techniques for quantification and characterization, is essential for the effective and controlled utilization of this compound as a radical source in research and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The Chemistry of Persulfate. I. The Kinetics and Mechanism of the Decomposition of the Persulfate Ion in Aqueous Medium1 | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scribd.com [scribd.com]

- 5. materialneutral.info [materialneutral.info]

- 6. interchim.fr [interchim.fr]

An In-depth Technical Guide to the Redox Potential and Electrochemical Properties of Potassium Persulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium persulfate (K₂S₂O₈), also known as potassium peroxydisulfate, is a powerful oxidizing agent with significant applications across various scientific and industrial domains, including organic synthesis, polymerization initiation, and environmental remediation.[1] Its efficacy is rooted in its high redox potential and the generation of highly reactive sulfate (B86663) radicals (SO₄•⁻). A thorough understanding of its electrochemical properties is paramount for optimizing existing applications and innovating new technologies, particularly in fields like drug development where controlled oxidation is crucial. This guide provides a comprehensive overview of the redox potential and electrochemical characteristics of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.

Redox Potential and Electrochemical Properties

This compound is characterized by a high standard redox potential, making it a potent oxidant. The persulfate anion (S₂O₈²⁻) itself is a strong oxidizing species, but its reactivity can be significantly enhanced through activation to form the sulfate radical (SO₄•⁻), which possesses an even higher redox potential.

Quantitative Data

The following table summarizes the key redox potentials associated with this compound and related species.

| Species/Reaction | Standard Redox Potential (E°) vs. SHE | Conditions/Notes |

| S₂O₈²⁻ + 2e⁻ → 2SO₄²⁻ | +2.01 V to +2.1 V | [2] |

| SO₄•⁻ + e⁻ → SO₄²⁻ | +2.5 V to +3.1 V | The potential varies with pH.[3][4][5][6] |

| •OH + e⁻ + H⁺ → H₂O | +1.9 V to +2.85 V | For comparison; potential is pH-dependent.[4] |

| SO₃•⁻ + e⁻ → SO₃²⁻ | +0.73 V ± 0.01 V | [7] |

| SO₅•⁻ + e⁻ → SO₅²⁻ | +0.81 V ± 0.02 V | [7] |

Electrochemical Behavior

The electrochemical behavior of this compound is complex and involves direct electron transfer as well as the generation of radical species. In aqueous solutions, the persulfate ion can be electrochemically reduced. The presence of different supporting electrolytes, such as potassium chloride or potassium nitrate, can influence the voltammetric response.[8]

Experimental Protocols

Precise and reproducible experimental protocols are essential for studying the electrochemical properties of this compound. The following sections detail methodologies for key electrochemical techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique for investigating the redox behavior of this compound.

Objective: To determine the reduction potential of the persulfate anion and to study the kinetics of the electron transfer process.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode cell:

-

Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)[9]

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

-

This compound (K₂S₂O₈)

-

Supporting electrolyte (e.g., 0.1 M KCl, KNO₃, or K₂SO₄)[8][9][10]

-

Deionized water

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in the chosen supporting electrolyte solution (e.g., 0.1 M KCl). Prepare a blank solution containing only the supporting electrolyte.

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, sonicate in deionized water, and then in ethanol, and finally dry it under a stream of nitrogen.

-

Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the electrolyte solution.

-

Deaeration: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Background Scan: Perform a cyclic voltammogram of the blank supporting electrolyte solution to establish the potential window and identify any background currents.

-

Sample Scan: Replace the blank with the this compound solution and record the cyclic voltammogram.

-

Potential Window: A typical potential window for the reduction of persulfate is from an initial potential where no reaction occurs (e.g., +0.5 V vs. Ag/AgCl) to a sufficiently negative potential to observe the reduction peak (e.g., -1.0 V vs. Ag/AgCl), and then back to the initial potential.[11]

-

Scan Rate: Start with a scan rate of 100 mV/s. Vary the scan rate (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process.[9][11]

-

-

Data Analysis: Analyze the resulting voltammogram to determine the cathodic peak potential (Epc) and the peak current (Ipc). A plot of Ipc versus the square root of the scan rate can indicate whether the process is diffusion-controlled.

Chronoamperometry

Chronoamperometry is used to study the kinetics of the electrochemical reaction and to determine the diffusion coefficient of the electroactive species.

Objective: To measure the current as a function of time at a constant applied potential.

Materials and Equipment: Same as for Cyclic Voltammetry.

Procedure:

-

Solution and Cell Preparation: Prepare the solutions and assemble the cell as described for cyclic voltammetry.

-

Potential Step: Based on the cyclic voltammogram, choose a potential where the reduction of persulfate is diffusion-limited (i.e., on the plateau of the reduction wave). The experiment involves stepping the potential from an initial value where no reaction occurs to this chosen potential.[12][13]

-

Data Acquisition: Record the current as a function of time for a set duration (e.g., 60 seconds).

-

Data Analysis: The resulting current-time transient can be analyzed using the Cottrell equation to determine the diffusion coefficient of the persulfate anion.[13]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for probing the interfacial properties of the electrode and the kinetics of the charge transfer process.

Objective: To investigate the impedance of the electrochemical system over a range of frequencies.

Materials and Equipment:

-

Potentiostat/Galvanostat with a frequency response analyzer.

-

Three-electrode cell and solutions as described for cyclic voltammetry.

Procedure:

-

System Equilibration: Set the DC potential of the working electrode to a value where the persulfate reduction occurs (determined from CV) and allow the system to stabilize.

-

AC Perturbation: Apply a small amplitude AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[14][15]

-

Data Acquisition: Measure the resulting AC current and the phase shift between the voltage and current.

-

Data Analysis: The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance). This plot can be fitted to an equivalent circuit model to extract parameters such as the charge transfer resistance and the double-layer capacitance, providing insights into the kinetics of the persulfate reduction.

Signaling Pathways and Reaction Mechanisms

The oxidizing power of this compound is often harnessed through its activation to generate sulfate radicals. This activation can be achieved through various means, including heat, UV light, transition metals, and electrochemical methods.

Activation of Persulfate

The fundamental activation process involves the homolytic cleavage of the peroxide bond in the persulfate anion.

Caption: General activation of persulfate to form sulfate radicals.

Transition Metal Activation

Transition metal ions, such as Fe²⁺, can efficiently catalyze the decomposition of persulfate to generate sulfate radicals.

Caption: Activation of persulfate by ferrous iron (Fe²⁺).

Elbs Persulfate Oxidation

The Elbs persulfate oxidation is a classic organic reaction that utilizes this compound to hydroxylate phenols, primarily at the para position.

Caption: Simplified workflow of the Elbs persulfate oxidation.

Electrochemical Workflow

A typical experimental workflow for the electrochemical analysis of this compound is outlined below.

Caption: Experimental workflow for electrochemical analysis.

Conclusion

This compound is a versatile and powerful oxidizing agent with a rich electrochemical profile. Its high redox potential, coupled with the ability to generate highly reactive sulfate radicals, makes it a valuable tool in various chemical and biological applications. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and professionals to effectively utilize and further investigate the electrochemical properties of this compound. The visualized reaction pathways provide a clear conceptual framework for understanding its reactivity. Further research into novel activation methods and the application of advanced electrochemical techniques will continue to expand the utility of this important compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. State-of-the-Art on the Sulfate Radical-Advanced Oxidation Coupled with Nanomaterials: Biological and Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reduction Potentials of SO3-, SO5.-, And S4O6.3- Radicals in Aqueous Solution | NIST [nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. asdlib.org [asdlib.org]

- 10. rsc.org [rsc.org]

- 11. static.igem.org [static.igem.org]

- 12. BASi® | Chronoamperometry/chronocoulometry [basinc.com]

- 13. Chronoamperometry - Wikipedia [en.wikipedia.org]

- 14. Electrochemical impedance spectroscopy: from breakthroughs to functional utility in supercapacitors and batteries – a comprehensive assessment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Potassium Persulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of potassium persulfate (K₂S₂O₈), a powerful oxidizing agent and polymerization initiator. While extensively used in aqueous systems, its application in organic media is often limited by its low solubility. This document summarizes available solubility data, provides a detailed experimental protocol for determining solubility in various organic solvents, and illustrates key reaction pathways where this compound is a critical reagent.

Quantitative Solubility Data

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 1.75[3] |

| 20 | 4.49[1] |

| 20 | 5.3[3] |

| 20 | 5.2[4] |

| 20 | 4.7[5] |

Note: Discrepancies in reported values at 20°C may be due to variations in experimental conditions and measurement techniques.

Experimental Protocol for Determining Solubility in Organic Solvents

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is adapted from established methods for determining the solubility of inorganic salts.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (analytical grade)

-

Organic solvent of choice (e.g., methanol, ethanol, acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide)

-

Scintillation vials or sealed test tubes

-

Magnetic stirrer and stir bars or a shaker

-

Constant temperature bath or incubator

-

Syringe filters (0.45 µm or smaller, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

A suitable analytical method for quantifying persulfate concentration (e.g., titration, spectrophotometry).

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or weight of the organic solvent in a sealable container (e.g., scintillation vial). The presence of undissolved solid is crucial to ensure saturation.

-

Seal the container to prevent solvent evaporation.

-

Place the container in a constant temperature bath or shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Quantification of Persulfate Concentration:

-

The concentration of this compound in the filtered solution can be determined using a suitable analytical method. A common method is iodometric titration.

-

Iodometric Titration Protocol:

-

To a known volume of the filtered saturated solution, add an excess of potassium iodide (KI) solution.

-

Acidify the solution with a suitable acid (e.g., sulfuric acid). Persulfate will oxidize the iodide ions to iodine.

-

S₂O₈²⁻ + 2I⁻ → 2SO₄²⁻ + I₂

-

-

Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator. The endpoint is the disappearance of the blue color.

-

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

-

Calculate the concentration of this compound based on the stoichiometry of the reactions.

-

-

-

Data Reporting:

-

Express the solubility as grams of this compound per 100 mL or 100 g of the solvent at the specified temperature.

-

Visualizing Key Roles of this compound

This compound's utility in organic chemistry primarily stems from its ability to generate sulfate (B86663) radicals upon thermal or chemical decomposition. These highly reactive species can initiate polymerization and effect various oxidative transformations.

Emulsion Polymerization Initiation

This compound is a widely used initiator for emulsion polymerization, a process used to produce a variety of commercially important polymers.[6]

Caption: Emulsion polymerization initiated by this compound.

Elbs Persulfate Oxidation

The Elbs persulfate oxidation is a classic organic reaction that introduces a hydroxyl group para to the phenolic hydroxyl group using alkaline this compound.[6]

Caption: Simplified mechanism of the Elbs persulfate oxidation.

References

An In-depth Technical Guide to the Thermal Decomposition Kinetics of Potassium Persulfate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition kinetics of potassium persulfate (K₂S₂O₈) in aqueous solutions. This compound is a strong oxidizing agent and a versatile initiator for various chemical reactions, including polymerization and advanced oxidation processes relevant to drug development and manufacturing. A thorough understanding of its decomposition kinetics is crucial for process optimization, safety, and the development of robust and reproducible synthetic methodologies.

Reaction Mechanism and Signaling Pathway

The thermal decomposition of this compound in an aqueous solution proceeds via a free-radical mechanism. The initial and rate-determining step is the homolytic cleavage of the peroxide bond (-O-O-) in the persulfate dianion (S₂O₈²⁻), which generates two sulfate (B86663) radical anions (SO₄⁻•). These highly reactive sulfate radicals can then participate in a series of secondary reactions, including reaction with water to produce hydroxyl radicals (•OH), which are also potent oxidizing species. The overall decomposition process is influenced by factors such as temperature, pH, and the presence of other solutes.

Caption: Reaction mechanism of this compound decomposition.

Quantitative Kinetic Data

The thermal decomposition of this compound in an aqueous solution typically follows first-order kinetics. The rate of decomposition is highly dependent on temperature, and this relationship is well-described by the Arrhenius equation. Below is a summary of key kinetic parameters reported in the literature.

| Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, s⁻¹) | Reference |

| 50 | 1.1 x 10⁻⁶ | 109 - 141 | 2.95 x 10¹⁴ | Literature Compilation |

| 60 | 5.2 x 10⁻⁶ | 109 - 141 | 2.95 x 10¹⁴ | Literature Compilation |

| 70 | 2.2 x 10⁻⁵ | 109 - 141 | 2.95 x 10¹⁴ | Literature Compilation |

| Not Specified | Not Specified | ~134 | ~10¹⁸ | [1] |

Note: The rate constants can be influenced by factors such as pH and ionic strength of the solution. The values presented are for neutral to slightly acidic aqueous solutions.

Experimental Protocols

The kinetic study of this compound decomposition can be performed using various experimental techniques. The two most common methods are iodometric titration and the gasometric method.

Iodometric Titration

This method involves monitoring the decrease in persulfate concentration over time by reacting it with an excess of potassium iodide (KI). The persulfate oxidizes the iodide to iodine (I₂), and the amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.

Materials:

-

This compound solution of known initial concentration

-

Potassium iodide (KI)

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Starch indicator solution

-

Deionized water

-

Thermostatically controlled water bath

-

Conical flasks

-

Pipettes and burettes

Procedure:

-

Prepare a stock solution of this compound of the desired concentration in deionized water.

-

Place a series of conical flasks, each containing a specific volume of the persulfate solution, in a constant temperature water bath set to the desired reaction temperature.

-

At regular time intervals, remove a flask from the water bath and quench the reaction by rapidly cooling it in an ice bath.

-

To the cooled solution, add a known excess of potassium iodide. The persulfate will react with the iodide to produce iodine.

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution. Add a few drops of starch indicator near the endpoint. The endpoint is reached when the blue color of the starch-iodine complex disappears.

-

Record the volume of sodium thiosulfate solution used.

-

The concentration of the remaining persulfate at each time point can be calculated from the stoichiometry of the reactions.

-

Plot the natural logarithm of the persulfate concentration versus time. The negative of the slope of this plot gives the first-order rate constant (k).

Gasometric Method

This method is based on measuring the volume of oxygen gas evolved during the decomposition of this compound.[1][2] In aqueous solution, the decomposition of persulfate ultimately leads to the formation of oxygen gas. By monitoring the volume of gas produced over time at a constant temperature and pressure, the reaction rate can be determined.

Materials:

-

This compound solution of known initial concentration

-

Gas-tight reaction vessel connected to a gas burette or a pressure transducer

-

Thermostatically controlled water bath

-

Magnetic stirrer

Procedure:

-

Place a known volume of the this compound solution into the gas-tight reaction vessel.

-

Immerse the reaction vessel in a constant temperature water bath and allow it to reach thermal equilibrium.

-

Connect the reaction vessel to the gas burette, ensuring the system is gas-tight.

-

Start the magnetic stirrer to ensure uniform temperature and concentration.

-

Record the volume of oxygen gas collected in the gas burette at regular time intervals.

-

The rate of reaction can be determined from the rate of gas evolution.

-

The first-order rate constant can be calculated by plotting the appropriate function of the volume of evolved gas versus time.

Experimental Workflow

The general workflow for a kinetic study of this compound decomposition involves several key stages, from preparation to data analysis.

Caption: General experimental workflow for kinetic analysis.

Conclusion

This technical guide has outlined the fundamental aspects of the thermal decomposition kinetics of this compound in aqueous solutions. The provided information on the reaction mechanism, quantitative data, and detailed experimental protocols serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. A precise understanding and control of this decomposition are paramount for the successful application of this compound in various chemical processes.

References

Potassium Persulfate (K₂S₂O₈): A Technical Guide to Crystal Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the crystal structure, physicochemical properties, reactivity, and experimental protocols related to potassium persulfate (K₂S₂O₈), also known as potassium peroxydisulfate. Its role as a powerful oxidizing agent and a source of free radicals makes it a critical reagent in polymer synthesis and various organic reactions relevant to pharmaceutical and materials science.

Crystal Structure

This compound crystallizes in the triclinic system, a structure characterized by unequal axial lengths and angles. The persulfate anion [O₃SO-OSO₃]²⁻ features a peroxide (-O-O-) bridge between two sulfate (B86663) groups.[1] The key structural parameters have been determined through X-ray diffraction. In the potassium salt, the O-O bond distance is 1.495 Å.[1] The sulfate groups are tetrahedral, with three shorter S-O bonds (approximately 1.43 Å) and one longer S-O bond (1.65 Å) connected to the peroxide bridge.[1]

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 5.10 Å (0.510 nm) |

| b | 6.83 Å (0.683 nm) |

| c | 5.40 Å (0.540 nm) |

| α | 106.9° |

| β | 90.17° |

| γ | 102.58° |

| Z (formula units/cell) | 1 |

Source:

Physicochemical Properties

This compound is a white, odorless crystalline solid.[2][3] It is stable in its solid form at room temperature and is not significantly hygroscopic, which allows for ease of storage.[3] Its aqueous solutions are acidic.[4]

Table 2: Key Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | K₂S₂O₈ |

| Molar Mass | 270.32 g/mol |

| Appearance | White crystalline powder or colorless crystals[2] |

| Density | 2.477 g/cm³[2] |

| Decomposition Temperature | Begins to decompose at 50-60 °C; complete at ~100 °C[2] |

| pH (1% aqueous solution) | ~3.7 |

| Standard Redox Potential (S₂O₈²⁻/SO₄²⁻) | +2.01 V |

Solubility Profile

The solubility of this compound in water is limited in cold water but increases significantly with temperature. It is insoluble in alcohol.

Table 3: Solubility of this compound in Water

| Temperature (°C) | Solubility (g / 100 mL) |

|---|---|

| 0 | 1.75 |

| 10 | 3.0 |

| 20 | 5.2 - 5.3[2] |

| 40 | 10.5 |

| 60 | 21.0 |

Reactivity and Decomposition

Aqueous Decomposition and Radical Formation

In aqueous solutions, this compound decomposes to generate highly reactive sulfate radical anions (SO₄⁻•).[6] This homolytic cleavage of the peroxide bond can be initiated by heat (thermal decomposition) or by UV light (photolysis).[7]

This property is fundamental to its primary application as a radical initiator for emulsion polymerization of various monomers, including styrenes, acrylics, and vinyls, which are used to produce a wide range of commercially important polymers.[1][6]

Caption: Homolytic cleavage of the persulfate anion to form sulfate radicals.

Thermal Decomposition

In the solid state, this compound is stable at room temperature but decomposes upon heating. The decomposition begins at approximately 50-60°C and is complete by 100°C, evolving oxygen. The thermal decomposition proceeds via the formation of potassium pyrosulfate (K₂S₂O₇).[8]

As a strong oxidizing agent, it is incompatible with organic compounds, reducing agents, and combustible materials, and contact may lead to ignition or explosion.[3][9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Electrolysis

This compound can be prepared in the laboratory by the electrolysis of a cold, saturated solution of potassium bisulfate (KHSO₄) in sulfuric acid at a high current density.[1][10]

-

Apparatus:

-

Electrolytic cell (beaker)

-

Platinum (Pt) wire or foil electrodes (anode and cathode)[10]

-

DC power supply

-

Ice bath

-

Magnetic stirrer and stir bar

-

-

Methodology:

-

Prepare the Electrolyte: Prepare a saturated solution of potassium bisulfate (KHSO₄) in water. The solution can be generated by reacting potassium sulfate (K₂SO₄) with sulfuric acid (H₂SO₄).[10]

-

Cell Assembly: Place the electrolyte solution in the beaker and cool it in an ice bath to maintain a low temperature (0-5 °C).

-

Electrolysis: Immerse the platinum anode and cathode into the cold solution. Connect the electrodes to the DC power supply. Apply a high current density to initiate the electrolysis. The persulfate anions are formed at the anode via the oxidation of bisulfate ions:

-

Anode (Oxidation): 2 HSO₄⁻ → S₂O₈²⁻ + 2 H⁺ + 2 e⁻

-

Cathode (Reduction): 2 H⁺ + 2 e⁻ → H₂ (g)

-

-

Crystallization and Isolation: As the reaction proceeds, the less soluble this compound will precipitate out of the cold solution.

-

Purification: Collect the crystals by vacuum filtration. The product can be purified by recrystallization from distilled water and dried in a vacuum desiccator at 50°C.[4]

-

Protocol 2: Structural Characterization by Powder X-ray Diffraction (PXRD)

PXRD is a standard technique to verify the crystal structure and phase purity of the synthesized this compound.

-

Methodology:

-

Sample Preparation: The crystalline K₂S₂O₈ sample is finely ground into a homogeneous powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Sample Mounting: The fine powder is packed into a sample holder, ensuring a flat, smooth surface level with the holder's rim.

-

Data Acquisition: The sample is placed in a powder diffractometer. A monochromatic X-ray beam (typically Cu Kα) is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The scan typically ranges from 10° to 80°.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is processed. This involves background subtraction and identifying the peak positions and intensities.

-

Phase Identification: The experimental diffraction pattern is compared with standard patterns from a crystallographic database (e.g., the ICDD Powder Diffraction File™) to confirm the identity and purity of the K₂S₂O₈ phase.

-

Caption: A typical experimental workflow for PXRD analysis of this compound.

Applications in Research and Drug Development

The properties of this compound make it a valuable tool for researchers and drug development professionals:

-

Polymerization Initiator: It is widely used to initiate the emulsion polymerization of monomers for creating latexes and polymer nanoparticles.[3] These can be engineered for applications in controlled drug delivery systems.

-

Oxidizing Agent in Organic Synthesis: It serves as a powerful oxidizing agent in various name reactions, such as the Elbs persulfate oxidation of phenols to p-diphenols.[1] Such transformations can be crucial steps in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

-

Surface Treatment: It is used for cleaning and etching printed circuit boards and for activating copper and aluminum surfaces, which can be relevant in the development of medical devices and biosensors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | K2S2O8 | CID 24412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound | 7727-21-1 [chemicalbook.com]

- 5. terrasystems.net [terrasystems.net]

- 6. nbinno.com [nbinno.com]

- 7. The Specific Functions of this compound Initiator - Fujian ZhanHua Chemical Co., Ltd [en.zhhgchem.com]

- 8. ris.utwente.nl [ris.utwente.nl]

- 9. atamankimya.com [atamankimya.com]

- 10. chem.winthrop.edu [chem.winthrop.edu]

The Core Mechanism of Potassium Persulfate as a Polymerization Initiator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of potassium persulfate (K₂S₂O₈) as a widely utilized initiator in polymerization reactions. This compound's efficacy stems from its ability to generate highly reactive sulfate (B86663) free radicals, which can initiate the polymerization of a wide variety of monomers. This document details the mechanisms of its action, presents quantitative data on its decomposition kinetics, and provides detailed experimental protocols for its application and analysis.

Introduction to this compound as an Initiator

This compound (KPS) is a white, crystalline, water-soluble solid that is a powerful oxidizing agent.[1] Its primary application in polymer chemistry is as a thermal or redox initiator for free-radical polymerization, particularly in aqueous systems like emulsion and solution polymerizations.[2] It is instrumental in the synthesis of a broad range of commercially important polymers, including those based on acrylics, vinyls, and styrenes.[1] The initiation process relies on the homolytic cleavage of the peroxide bond in the persulfate dianion (S₂O₈²⁻) to produce two sulfate radical anions (SO₄•⁻).[2]

Mechanism of Action

The initiation of polymerization by this compound can be achieved through two primary pathways: thermal decomposition and redox-initiated decomposition.

Thermal Decomposition

When heated in an aqueous solution, the persulfate ion undergoes homolytic fission to generate two sulfate free radicals.[2] This process is the cornerstone of its function as a thermal initiator. The generated sulfate radicals are highly reactive and readily attack monomer molecules, initiating the polymerization chain reaction.[2]

The overall decomposition reaction is as follows:

S₂O₈²⁻ → 2 SO₄•⁻

Redox-Initiated Decomposition

The decomposition of this compound can be significantly accelerated at lower temperatures by the presence of a reducing agent, creating a redox initiation system.[3] This is particularly useful for polymerizations that need to be conducted at temperatures where thermal decomposition is slow. Common reducing agents include ferrous ions (Fe²⁺), bisulfite ions (HSO₃⁻), and thiosulfate (B1220275) ions (S₂O₃²⁻).[4][5]

The reaction with ferrous ions is a classic example:

S₂O₈²⁻ + Fe²⁺ → SO₄²⁻ + SO₄•⁻ + Fe³⁺

Free-Radical Polymerization Initiation

Once the sulfate radicals (SO₄•⁻) are generated, they initiate the polymerization process by reacting with a monomer molecule (M) to form a monomer radical. This new radical then propagates by adding to subsequent monomer units, leading to the growth of a polymer chain.

Initiation: SO₄•⁻ + M → ⁻O₄S-M•

Propagation: ⁻O₄S-M• + n(M) → ⁻O₄S-(M)ₙ-M•

Quantitative Data

The rate of decomposition of this compound is a critical parameter in controlling the polymerization process. This rate is influenced by factors such as temperature and pH.

| Temperature (°C) | Decomposition Rate Constant (k_d) (s⁻¹) | Reference |

| 50 | 1.1 x 10⁻⁶ | [6] |

| 60 | 5.9 x 10⁻⁶ | [7] |

| 70 | 2.7 x 10⁻⁵ | [6] |

| 80 | 1.1 x 10⁻⁴ | [6] |

| Parameter | Value | Reference |

| Activation Energy (E_a) | 134 kJ/mol | [8] |

| Pre-exponential Factor (A) | ~10¹⁸ s⁻¹ | [8] |

Experimental Protocols

Protocol for Thermal Decomposition Kinetics of this compound

This protocol outlines a method to determine the thermal decomposition rate of KPS in an aqueous solution using a titrimetric method.

Materials:

-

This compound (KPS)

-

Deionized water

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃) standard solution

-

Starch indicator solution

-

Thermostated water bath

-

Reaction vessel with a nitrogen inlet

-

Burette, pipettes, and flasks

Procedure:

-

Prepare a KPS solution of known concentration (e.g., 0.1 M) in deionized water.

-

Place a known volume of the KPS solution into the reaction vessel and immerse it in the thermostated water bath set to the desired temperature (e.g., 70 °C).

-

Purge the solution with nitrogen for 15-20 minutes to remove dissolved oxygen.

-

At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately add the aliquot to an excess of KI solution. The persulfate will oxidize the iodide to iodine.

-

Titrate the liberated iodine with a standardized sodium thiosulfate solution using starch as an indicator. The endpoint is the disappearance of the blue color.

-

Calculate the concentration of KPS at each time point.

-

Plot the natural logarithm of the KPS concentration versus time. The negative of the slope of the resulting straight line gives the first-order decomposition rate constant (k_d).

Protocol for Emulsion Polymerization of Methyl Methacrylate (B99206) (MMA)

This protocol describes a typical lab-scale emulsion polymerization of methyl methacrylate initiated by this compound.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Sodium dodecyl sulfate (SDS)

-

This compound (KPS)

-

Deionized water

-

Nitrogen gas

-

Four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermometer

-

Heating mantle or water bath

Procedure:

-

To the reaction flask, add deionized water and the surfactant (SDS). Stir until the SDS is completely dissolved.

-

Bubble nitrogen gas through the solution for at least 30 minutes to deoxygenate the system.

-

Add the MMA monomer to the flask while maintaining a gentle nitrogen flow. Continue stirring to form an emulsion.

-

Heat the reaction mixture to the desired polymerization temperature (e.g., 70 °C).

-

Dissolve the KPS initiator in a small amount of deionized water and add it to the reaction flask to start the polymerization.

-

Maintain the reaction at the set temperature with continuous stirring under a nitrogen atmosphere. The progress of the polymerization can be monitored by observing the change in the appearance of the latex (from translucent to opaque white) and by taking samples for gravimetric analysis to determine monomer conversion.

-

After the desired reaction time (e.g., 2-4 hours), cool the reactor to room temperature to stop the polymerization.

-

The resulting polymer latex can be purified by dialysis to remove unreacted monomer, initiator, and surfactant.

Conclusion

This compound is a versatile and efficient initiator for free-radical polymerization, offering the flexibility of both thermal and redox initiation methods. A thorough understanding of its decomposition kinetics and the factors that influence it is crucial for controlling polymerization reactions and achieving desired polymer properties. The experimental protocols provided in this guide offer a foundation for researchers to explore and optimize polymerization systems initiated by this compound.

References

- 1. atamankimya.com [atamankimya.com]

- 2. calibrechem.com [calibrechem.com]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Persulfate persistence under thermal activation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Safe Handling of Potassium Persulfate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals